molecular formula C8H18ClN3O B6243398 3-methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride CAS No. 2402839-21-6

3-methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride

Cat. No. B6243398
CAS RN: 2402839-21-6
M. Wt: 207.7
InChI Key:
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Description

3-Methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride, commonly referred to as 3-MMPH, is a synthetic compound of the pyrrolidine family. It is used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a starting material for the production of other compounds. The hydrochloride form of 3-MMPH is a white crystalline solid with a melting point of 173-175°C. It is soluble in water and has a molecular weight of 186.7 g/mol.

Scientific Research Applications

3-MMPH is a versatile compound that has been used in a variety of scientific applications. It has been used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a starting material for the production of other compounds. It has also been used as a model compound for studying the mechanism of action of various enzymes, such as choline oxidase, and for studying the effects of various drugs on the nervous system.

Mechanism of Action

The exact mechanism of action of 3-MMPH is not fully understood. However, it is believed that it works by binding to and activating certain proteins, such as choline oxidase, which are involved in the breakdown of choline to form acetylcholine. Acetylcholine is a neurotransmitter that plays an important role in the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-MMPH are not well understood. However, it is believed to have an effect on the nervous system, as it has been shown to increase the levels of acetylcholine in the brain. It has also been shown to increase the activity of certain enzymes, such as choline oxidase, which are involved in the breakdown of choline to form acetylcholine. In addition, it has been shown to have an effect on the metabolism of fatty acids, as well as on the synthesis of certain proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-MMPH in laboratory experiments is that it is a relatively inexpensive and readily available compound. It is also relatively stable and has a low toxicity. However, it is important to note that 3-MMPH is a potent compound, and it should be handled with care. In addition, it should not be used in experiments involving animals or humans.

Future Directions

There are a number of potential future directions for research involving 3-MMPH. One potential area of research is the development of new methods for synthesizing 3-MMPH and other related compounds. Another potential area of research is the development of new applications for 3-MMPH, such as the use of 3-MMPH as a drug delivery system. Finally, further research is needed to better understand the biochemical and physiological effects of 3-MMPH.

Synthesis Methods

3-MMPH can be synthesized through a simple two-step process. First, 1-methylpyrrolidine is reacted with ethyl chloroformate to form an ethyl ester. This reaction is typically performed in the presence of an acid catalyst, such as p-toluenesulfonic acid. The second step involves the deprotection of the ethyl ester with hydrochloric acid, which yields 3-MMPH. This reaction is typically performed at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride involves the reaction of 3-methyl-1-(chloromethyl)urea with 1-methylpyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-methyl-1-(chloromethyl)urea", "1-methylpyrrolidine", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-methyl-1-(chloromethyl)urea is added to a solution of 1-methylpyrrolidine and base in a suitable solvent.", "Step 2: The reaction mixture is stirred at a suitable temperature for a suitable time until completion of the reaction is confirmed by TLC or other suitable analytical method.", "Step 3: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt of the product.", "Step 4: The product is isolated by filtration or other suitable method, washed with a suitable solvent, and dried under vacuum." ] }

CAS RN

2402839-21-6

Product Name

3-methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride

Molecular Formula

C8H18ClN3O

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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